molecular formula C19H11BrO B2360478 (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one CAS No. 70312-14-0

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one

Cat. No. B2360478
CAS RN: 70312-14-0
M. Wt: 335.2
InChI Key: IRPFVLYHJRFGGX-GZTJUZNOSA-N
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Description

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, also known as BBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBA is a member of the acenaphthenequinone family and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Spectroscopic Characterization and Molecular Docking

The compound has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, NMR, UV–Visible). Molecular docking studies identify its potential for hydrogen bonding and interactions with different antimicrobial proteins, which could be significant for biological applications (Raja, Muhamed, Muthu, & Suresh, 2017).

Intermolecular Interactions in Substituted Structures

Research on substituted spiroacenaphthylene structures, including ones with bromobenzylidene groups, revealed insights into intermolecular interactions such as C-H···O and C-H···X. These findings are relevant in understanding molecular structures and could be crucial in materials science and molecular engineering (Suresh, Vishnupriya, Sivakumar, Kumar, & Athimoolam, 2012).

Synthesis and Antibacterial Activity

A study discussed the green synthesis of a heterocyclic compound from Chalcone, using (E)-2-(4 bromobenzylidene) as a precursor. The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Khan, 2017).

Nonlinear Optical Properties and Hydrogen Bonding

Research on pyridine-based hydrazone derivatives, including (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, focused on their nonlinear optical properties and hydrogen bonding. Such properties are vital in materials science, particularly for developing new photonic and electronic materials (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).

Synthesis of Biologically Active Derivatives

The compound has been used in the synthesis of biologically active (E)-3-(arylimino)indolin-2-one derivatives. Such derivatives have significant implications in pharmaceutical chemistry and drug development (Kaur, Singh, Bala, Devi, Kumari, Devi, Devi, Gupta, & Banerjee, 2019).

properties

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPFVLYHJRFGGX-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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